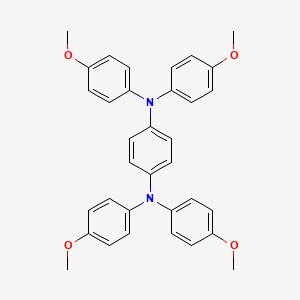
3-Octylthiophene-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octylthiophene-2-thiol is an organic compound belonging to the thiophene family, characterized by a sulfur atom in a five-membered ring. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Octylthiophene-2-thiol can be synthesized through the reaction of 3-bromothiophene with octylmagnesium bromide . This reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification processes to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-Octylthiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a sulfonic acid group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: The major product is often a sulfonic acid derivative.
Substitution: Depending on the substituent, various substituted thiophenes can be formed.
Applications De Recherche Scientifique
3-Octylthiophene-2-thiol has several scientific research applications:
Chemistry: Used in the synthesis of conductive polymers and copolymers.
Medicine: Investigated for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Octylthiophene-2-thiol involves its ability to act as a conductive polymer. When used in devices like ion-selective electrodes, it facilitates the transfer of ions to electrons, enhancing the device’s performance . The molecular targets include the ion-selective membrane and the electron-conducting substrate, where it forms stable interfacial potentials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hexylthiophene): Another thiophene derivative used in organic electronics.
Poly(3-dodecylthiophene): Similar in structure but with a longer alkyl chain, affecting its solubility and electronic properties.
Uniqueness
3-Octylthiophene-2-thiol is unique due to its specific alkyl chain length, which balances solubility and electronic properties, making it particularly suitable for certain applications in organic electronics and nanostructured materials .
Propriétés
Numéro CAS |
358967-81-4 |
|---|---|
Formule moléculaire |
C12H20S2 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
3-octylthiophene-2-thiol |
InChI |
InChI=1S/C12H20S2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10,13H,2-8H2,1H3 |
Clé InChI |
TYEHPHFSKKGSRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)



![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)


![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
